molecular formula C22H22O7 B1250215 (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one

Cat. No. B1250215
M. Wt: 398.4 g/mol
InChI Key: CJLVKDPRUXBTJQ-PLWLOYALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one is a natural product found in Neoboutonia mannii, Juniperus thurifera, and other organisms with data available.

Scientific Research Applications

Polymerization and Cyclization Reactions

  • Research has demonstrated that derivatives similar to (3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one can undergo polymerization and cyclization reactions. Specifically, 2-(3,4,5-trimethoxyphenyl)-4-methylene-1,3-dioxolane derivatives were polymerized with boron trifluoride, leading to the formation of poly(keto ether) and 3(2H)-dihydrofuranone. This reaction's yield depends on the methoxy substituents' position in the benzene ring of the derivatives, indicating potential applications in material science and polymer chemistry (Jang & Gong, 1999).

Antitumor Activity

  • Some derivatives, including those with structures related to this compound, have shown notable antitumor activity. A study on 3-benzyl-substituted-4(3H)-quinazolinones, which bear a resemblance in structural features, exhibited significant broad-spectrum antitumor activity. This suggests the potential of related compounds in developing new anticancer drugs (Al-Suwaidan et al., 2016).

Cycloaddition Reactions

  • The compound has relevance in cycloaddition reactions, where derivatives like 1,3-dioxolane-4,4-dicarbonitriles and 1,3-oxazolidine-5,5-dicarbonitriles have been synthesized through [3 + 2] cycloaddition reactions. These reactions, involving carbonyl ylides and aldehydes or imines, are significant in synthetic organic chemistry (Bentabed-Ababsa et al., 2009).

Natural Source Isolation

  • Compounds structurally similar to this compound have been isolated from natural sources like Piper clusii. This indicates potential applications in natural product chemistry and pharmacology (Koul et al., 1983).

Structural Studies

  • Structural studies on similar compounds have shown unique features like intramolecular N-H...O hydrogen bonds and weak C-H...O hydrogen bonds, forming specific motifs. This is crucial for understanding molecular interactions and designing molecules with desired properties (Low et al., 2002).

Anticancer Potential of Coumarin Derivatives

  • The synthesis and evaluation of 3,4,5-trimethoxyphenyl coumarin derivatives for their antitumor activity against human cancer cell lines have been researched. This indicates the potential of these compounds in medicinal chemistry, especially in developing new cancer therapies (Shi et al., 2020).

properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one

InChI

InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)7-16-15(11-27-22(16)23)6-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3/b16-7+/t15-/m0/s1

InChI Key

CJLVKDPRUXBTJQ-PLWLOYALSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(COC2=O)CC3=CC4=C(C=C3)OCO4

synonyms

4-benzo(1,3)dioxol-5-ylmethyl-3(3,4,5-trimethoxybenzylidene)dihydrofuran-2-one
isochaihulactone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
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(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
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(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
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(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
Reactant of Route 5
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(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one
Reactant of Route 6
Reactant of Route 6
(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one

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